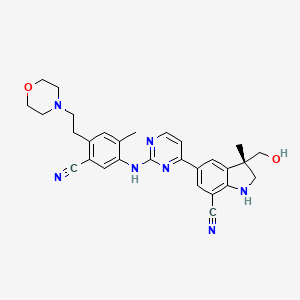
N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LMW-PTP inhibitor I is an inhibitor of low molecular weight phosphotyrosine protein phosphatase A (LMW-PTPA; IC50 = 0.8 µM). It is selective for LMW-PTPA over a panel of 15 protein tyrosine phosphatases but does inhibit LMW-PTPB activity by greater than 50% at 40 µM. LMW-PTP inhibitor I increases insulin-induced insulin receptor phosphorylation in HepG2 cells when used at a concentration of 10 µM. It improves glucose tolerance and decreases fasting plasma insulin levels in a mouse model of diet-induced obesity when administered at a dose of 50 mg/kg per day.
科学的研究の応用
Prostate Cancer Treatment
LMPTP has been identified as a critical promoter of prostate cancer (PCa) growth and bone metastasis . By using CRISPR-Cas9–generated LMPTP knockout cells, researchers found that LMPTP promotes PCa cell glutathione synthesis by dephosphorylating glutathione synthetase on inhibitory Tyr270 . Inhibition of LMPTP slowed primary and bone metastatic prostate tumor growth in mice .
Oxidation-Sensitizing Therapy
LMPTP plays a role in oxidation-sensitizing therapy. PCa cells lacking LMPTP showed reduced glutathione, enhanced activation of eukaryotic initiation factor 2–mediated stress response, and enhanced reactive oxygen species after exposure to taxane drugs .
Treatment for Insulin Resistance and Diabetes
LMPTP has a pivotal role in the development of insulin resistance in obesity . Genetic deletion and pharmacological inhibition of LMPTP in obese mice improved glucose tolerance without affecting body weight . The application of the LMPTP inhibitor in diet-induced obesity (DIO) mice increased liver insulin receptor (IRP) phosphorylation and reversed high-fat diet-induced diabetes .
Improvement of Mitochondrial Bioenergetics
Inhibition of protein tyrosine phosphatase improves mitochondrial bioenergetics and dynamics, reduces oxidative stress, and enhances adipogenic differentiation potential in metabolically impaired progenitor stem cells .
Enhancement of Adipogenic Differentiation
Selective inhibitors of both PTP1B and LMPTP enhanced adipogenic differentiation of metabolically impaired progenitor stem cells . The application of PTP1B and LMPTP inhibitors enhances adipogenesis through the modulation of mitochondrial dynamics .
Reversal of Lipotoxicity
LMPTP inhibition reverses palmitate-induced insulin resistance and lipotoxicity . This suggests that LMPTP inhibitors could be used to treat conditions related to lipid metabolism disorders .
作用機序
Target of Action
The primary target of N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide is the low-molecular-weight protein tyrosine phosphatase (LMPTP) . LMPTP is a proposed insulin receptor (IR) phosphatase and is considered an inhibitor of receptor tyrosine kinases (RTKs) such as the insulin receptor (IR) through dephosphorylation of phosphotyrosine residues in the kinase activation motif .
Mode of Action
N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide interacts with LMPTP by inhibiting its activity . This inhibition prevents LMPTP from dephosphorylating the insulin receptor, thus promoting the phosphorylation and activation of the insulin receptor . The compound has a unique uncompetitive mechanism and a unique binding site at the opening of the catalytic pocket .
Biochemical Pathways
The inhibition of LMPTP affects the insulin signaling pathway . When LMPTP is inhibited, the insulin receptor remains phosphorylated, which triggers a network of intracellular signaling pathways . This includes the phosphoinositide 3-kinase (PI3K)–AKT pathway , which plays a crucial role in regulating glucose metabolism.
Result of Action
The inhibition of LMPTP by N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide results in increased liver insulin receptor phosphorylation . This leads to enhanced insulin sensitivity and improved glucose tolerance . In fact, it has been shown to reverse high-fat diet-induced diabetes .
Action Environment
The efficacy and stability of N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide can be influenced by various environmental factors. For instance, diet-induced obesity can enhance the compound’s efficacy in improving glucose tolerance . .
特性
IUPAC Name |
N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISMYRQHGUUMGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

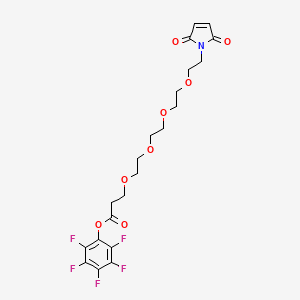

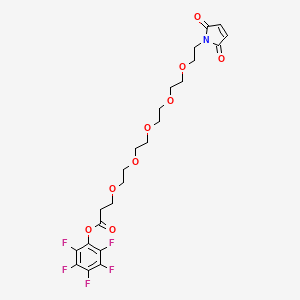
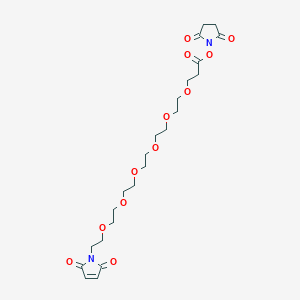





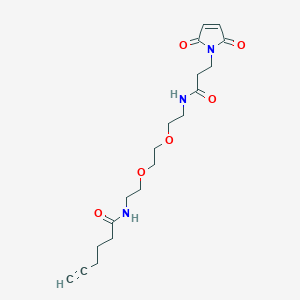
![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)
